Phenylalanine-N-carboxylic acid dimethyl ester
Overview
Description
Phenylalanine-N-carboxylic acid dimethyl ester is a chemical compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.2518 It is derived from phenylalanine, an essential amino acid, and is characterized by the presence of a dimethyl ester group attached to the carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylalanine-N-carboxylic acid dimethyl ester can be synthesized through the esterification of phenylalanine with methanol in the presence of an acid catalyst. The reaction typically involves the activation of the carboxylic acid group of phenylalanine, followed by its reaction with methanol to form the dimethyl ester . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Phenylalanine-N-carboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Phenylalanine-N-carboxylic acid dimethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenylalanine-N-carboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylalanine, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Phenylalanine methyl ester: Similar in structure but with a single methyl ester group.
Phenylalanine ethyl ester: Contains an ethyl ester group instead of a dimethyl ester group.
Phenylalanine-N-carboxylic acid diethyl ester: Similar but with diethyl ester groups.
Uniqueness: Phenylalanine-N-carboxylic acid dimethyl ester is unique due to its specific esterification pattern, which may confer distinct chemical and biological properties compared to its analogs. Its dimethyl ester groups may influence its solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
methyl 2-(methoxycarbonylamino)-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)10(13-12(15)17-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFRPSFLTXYEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70288-75-4 | |
Record name | Phenylalanine-N-carboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070288754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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